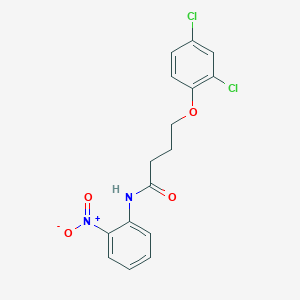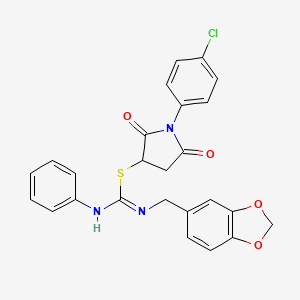
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a chemical compound with potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting these enzymes, 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide have not been extensively studied. However, it has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as mentioned previously. This activity may lead to increased levels of acetylcholine in the brain, which could potentially improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide in lab experiments is its potential as a candidate for the development of drugs targeting neurological disorders such as Alzheimer's disease. However, one limitation is the lack of extensive studies on its biochemical and physiological effects.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide. One direction could be to further investigate its inhibitory activity against acetylcholinesterase and butyrylcholinesterase, and to determine its potential as a drug candidate for the treatment of neurological disorders. Another direction could be to explore its potential as a tool for studying the role of acetylcholine in cognitive function. Additionally, further studies could be conducted to investigate its toxicity and potential side effects.
Métodos De Síntesis
The synthesis of 5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with 5-methyl-4-phenyl-2-aminothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the development of drugs targeting neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-15(11-5-3-2-4-6-11)19-17(25-10)20-16(22)13-9-12(18)7-8-14(13)21(23)24/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGXGDZLERTUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)



![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
methanone](/img/structure/B5130263.png)



![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5130305.png)